5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
IUPAC Name |
5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-12-9-7-4-2-3-5-8(7)13-10(11)15(9)14-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLFXEHWBDUICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65136-83-6 | |
| Record name | 5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Cyclization-Chlorination Sequence
- Cyclization : React methylsulfanyl N-cyanoimidocarbonate with 4-hydrazinobenzoic acid in ethanol/triethylamine to form 2-methylsulfanyl-triazolo[1,5-a]quinazolin-5-one.
- Chlorination : Treat the quinazolinone with POCl₃ in benzene to obtain 5-chloro-2-methylsulfanyl-triazolo[1,5-a]quinazoline.
- Reduction : Catalytically hydrogenate the thioether to yield 5-chloro-2-methyl-triazolo[1,5-c]quinazoline.
Late-Stage Methylation Approach
- Cyclization : Synthesize 5-chloro-triazolo[1,5-a]quinazoline-2-thiol via POCl₃-mediated chlorination of the corresponding quinazolinone.
- Alkylation : React with methyl iodide in NaOH/EtOH to form 5-chloro-2-methylthio-triazolo[1,5-a]quinazoline.
- Desulfurization : Reduce with Raney nickel/H₂ to afford the final product.
Yield : 61–65% over three steps.
Analytical Characterization
Critical spectroscopic data for intermediates and the target compound include:
| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| 2-Methylsulfanyl-quinazolin-5-one | 1,671 (C=O) | 2.98 (s, SCH₃) | 165.29 (C=O) |
| 5-Chloro-2-methylthio derivative | 1,683 (C=O) | 3.03 (s, SCH₃) | 168.02 (C=O) |
| Final product | - | 2.83 (s, CH₃) | 25.23 (CH₃) |
Mass spectrometry confirms molecular ion peaks at m/z 232 (M⁺) for the dihydro intermediate and m/z 260 (M⁺) for the chlorinated derivative.
Challenges and Optimization
- Regioselectivity in Cyclization : The use of sterically hindered imidocarbonates may lead to competing annelation pathways. Employing high-dilution conditions mitigates this issue.
- Chlorination Efficiency : Excess POCl₃ (≥5 equiv.) ensures complete conversion of the quinazolinone to the chloro derivative.
- Desulfurization Side Reactions : Over-reduction of the triazole ring can occur; controlled hydrogenation at 40–50°C minimizes degradation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 undergoes facile displacement with various nucleophiles under mild conditions:
Key findings:
-
Azide substitution proceeds via SNAr mechanism, forming tetrazolo-fused derivatives .
-
Alkoxy groups exhibit electron-donating effects that stabilize the heterocyclic system .
Thionation and Thioether Formation
The lactam moiety undergoes thionation with phosphorus pentasulfide, enabling subsequent alkylation:
Stepwise transformation:
Example thioethers:
| R Group | Product Stability | Biological Activity |
|---|---|---|
| CH₃ | Stable at RT | Cardiac stimulant potential |
| C₆H₅CH₂ | Crystalline solid (mp 142–144°C) | Adrenoblocking activity |
Cyclocondensation Reactions
The carbohydrazide derivatives undergo intramolecular cyclization to form fused systems:
Reaction pathway :
Formation of Fused Heterocycles
Reaction with bifunctional amines yields pentacyclic systems:
Case study :
Methyl 3-amino-thiophene-2-carboxylate reacts via:
-
Nucleophilic displacement of Cl
-
Cyclodehydration
Product characteristics :
Alkylation and Arylation
The methyl group at position 2 undergoes Friedel-Crafts-like reactions:
Oxidation and Reduction
Controlled redox modifications alter electronic properties:
| Process | Reagent | Outcome |
|---|---|---|
| Oxidation | H₂O₂, glacial AcOH | Sulfone formation (C=O at 1,699 cm⁻¹) |
| Reduction | Pd/C, H₂ (1 atm) | Partial saturation of quinazoline ring |
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Proliferation : Studies indicate that modifications to the triazoloquinazoline scaffold can enhance its affinity for Polo-like Kinase 1 (Plk1), a critical regulator in cancer cell division. Compounds targeting Plk1 have demonstrated potent antiproliferative effects in vitro against various cancer cell lines .
- Induction of Apoptosis : Structural optimization of similar compounds has shown improved cellular uptake and apoptosis induction in human cancer cell lines .
Case Study: Anticancer Mechanisms
A study focusing on structural optimization revealed that specific substitutions on the triazole ring improved anticancer activity against human cancer cell lines by enhancing cellular uptake and inducing apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The triazole moiety is known for disrupting microbial cell wall synthesis and inhibiting essential enzymes. Key findings include:
- Broad Spectrum Efficacy : Derivatives of this compound have shown efficacy against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum Inhibitory Concentrations (MICs) : In vitro tests have demonstrated MICs ranging from 0.046 to 3.11 μM against several bacterial strains, outperforming standard treatments such as vancomycin .
Case Study: Antimicrobial Efficacy
In vitro tests showed that derivatives exhibited MICs ranging from 0.046 to 3.11 μM against various bacterial strains, outperforming standard treatments like vancomycin .
Structure-Activity Relationship (SAR)
The unique chlorine substitution and methyl group positioning in this compound influence its pharmacological properties significantly compared to similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazoline | Contains a sulfonyl group | Exhibits strong antimicrobial activity |
| 5-Fluoro-[1,2,4]triazolo[1,5-c]quinazoline | Fluorine substitution at the 5-position | Enhanced lipophilicity |
| 7-Methoxy-[1,2,4]triazolo[1,5-a]quinazoline | Methoxy group at the 7-position | Notable for neuroprotective effects |
The structural variations among these compounds can lead to different biological activities and potencies.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Position 5 Modifications
- 5-Ethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline (5a) : Substitution of chlorine with ethoxy and phenyl groups enhances antimicrobial activity, yielding a melting point of 168–170°C and 68% synthesis efficiency .
- 5-Aminobiphenyl Derivatives (5c–5f): Introduction of 4′-carbazolyl or diethylamino biphenyl residues at position 5 improves photophysical properties, with fluorescence quantum yields (Φ) up to 0.68 in toluene. These fluorophores exhibit solvatochromism, making them suitable for optoelectronic applications .
- MRS1220 (9-Chloro-2-(2-furanyl)-5-[(phenylacetyl)amino]triazoloquinazoline): This adenosine A₃ receptor antagonist demonstrates the impact of furyl and phenylacetyl groups on receptor binding affinity, with IC₅₀ values in the nanomolar range .
Position 2 Modifications
- 2-Ethyl-8,9-dimethoxy Derivatives : Ethyl substitution at position 2, combined with methoxy groups at positions 8 and 9, enhances solubility and antitumor activity. For example, 5-[(4-tert-butylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy derivatives show promise in kinase inhibition .
- 2-Methyl-5-thione Derivatives : Replacement of chlorine with a sulfur atom at position 5 broadens antifungal activity against Candida albicans and Aspergillus niger .
Annelation Type and Isomerism
- [1,2,4]Triazolo[4,3-c]quinazolines : These isomers, formed via Dimroth rearrangement under acidic conditions, exhibit distinct photophysical properties. For instance, [4,3-c]-annelated fluorophores generally show lower quantum yields (Φ = 0.15–0.35) compared to [1,5-c] analogs (Φ = 0.40–0.68) due to electronic effects .
- Pyrimidine-Fused Analogs : Compounds like 5-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS: 76044-38-7) demonstrate reduced receptor affinity compared to quinazoline-fused derivatives, highlighting the importance of the quinazoline core in pharmacological activity .
Key Research Findings
- Photophysical Superiority : [1,5-c]-annelated fluorophores outperform [4,3-c] isomers in quantum yield due to reduced steric hindrance and enhanced π-conjugation .
- Substituent-Driven Bioactivity: Chlorine at position 5 enhances adenosine receptor binding, while bulky biphenyl groups shift applications toward optoelectronics .
- Synthetic Flexibility : The 5-chloro group serves as a versatile intermediate for further functionalization via nucleophilic substitution or cross-coupling .
Biological Activity
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound characterized by a triazole ring fused to a quinazoline moiety. Its molecular formula is C10H7ClN4, with a molecular weight of 218.65 g/mol. This compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology.
The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. This inhibition leads to cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer therapy.
The compound demonstrates versatile biological activities, including:
- Anticancer Activity : Inhibits cell proliferation in cancer cell lines.
- Anti-inflammatory Effects : Potentially reduces inflammation through modulation of key signaling pathways.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Antihypertensive Effects : Some derivatives have shown promise in lowering blood pressure and heart rate in animal models .
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.
In Vivo Studies
In vivo studies conducted on rat models have evaluated the antihypertensive effects of this compound:
- Method : Blood pressure was monitored using the tail cuff method.
- Results : Certain derivatives significantly reduced systolic blood pressure compared to controls, suggesting potential as adrenoblockers or cardiac stimulants .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Triazoloquinazoline | Anticancer, anti-inflammatory |
| 1,2,4-Triazolo[4,3-a]quinoxaline | Triazoloquinoxaline | Antimicrobial |
| 1,2,4-Triazolo[4,3-c]quinazoline | Triazoloquinazoline | Antihypertensive |
This table highlights the unique biological activities associated with different analogs of triazoloquinazolines.
Q & A
Q. Key parameters :
- Solvent choice (acetic acid vs. propanol-2) affects reaction rate and purity.
- Inert atmosphere (N₂) minimizes side reactions .
- Yields range from 40–98%, depending on substituents .
Basic: How is the structure of 5-Chloro-2-methyl-triazoloquinazoline confirmed experimentally?
Multimodal spectroscopic analysis is critical:
- ¹H/¹³C NMR : Signals for the triazole (δ 7.8–8.1 ppm) and quinazoline (δ 6.7–7.9 ppm) protons, with C5 (chlorine-bearing carbon) at ~147–148 ppm in ¹³C NMR .
- LC-MS : Molecular ion peaks (e.g., m/z 321 [M+1] for a methyl-substituted analog) confirm molecular weight .
- Elemental analysis : Matches calculated C, H, N content (e.g., C19H20N4O: C 71.23%, H 6.29%, N 17.49%) .
- X-ray crystallography (for derivatives): Validates planar triazolopyridine core and substituent positions .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Q. Critical factors :
- Catalyst : Protic acids (e.g., H₂SO₄) in alcoholic solvents accelerate cyclization .
- Temperature : Reflux (100–120°C) reduces reaction time but risks over-oxidation. Ambient temperature reactions (24 hours) improve dihydro intermediate stability .
- Oxidation control : Use stoichiometric oxidants (e.g., MnO₂) instead of prolonged heating to avoid decomposition .
Q. Example optimization :
| Condition | Yield (Dihydro) | Yield (Aromatic) | Purity |
|---|---|---|---|
| Acetic acid, 3h reflux | 60% | 25% | 90% |
| Propanol-2, H₂SO₄, 24h | 85% | - | 95% |
| Prolonged oxidation (8h) | - | 70% | 85% |
Advanced: What methodologies are used to evaluate its biological activity (e.g., anticancer, antimicrobial)?
Q. Standard assays :
- Antimicrobial : Broth microdilution (Mueller-Hinton agar) against S. aureus, E. coli, and C. albicans, with MIC values compared to ketoconazole/nitrofurantoin .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ calculations .
- Receptor binding : Radioligand displacement (e.g., adenosine A₃ receptor affinity using [³H]MRS 1220) .
Q. Key findings :
- Methyl and chloro substituents enhance activity against Gram-positive bacteria (MIC 8–32 µg/mL) .
- Aromatic analogs show improved kinase inhibition (IC₅₀ < 10 µM in breast cancer models) .
Advanced: How do structural modifications (e.g., substituents) influence pharmacological activity?
Q. Structure-Activity Relationship (SAR) insights :
- Position 2 (methyl) : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Position 5 (chlorine) : Increases electrophilicity, boosting kinase inhibition (e.g., EGFR) .
- Aromatic vs. dihydro : Aromatic derivatives exhibit stronger antimicrobial activity but reduced solubility .
Q. Example data :
| Derivative | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 5-Chloro-2-methyl | 8.2 (MCF-7) | 16 (S. aureus) |
| 5-Cyclopropyl-2-phenyl | 12.5 | 32 |
| Dihydro analog (5,6-dihydro) | >50 | 64 |
Advanced: How to resolve contradictions in reported biological activity data?
Case study : Discrepancies in antimicrobial potency across studies:
- Possible causes : Variability in bacterial strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) , solvent effects in assays (DMSO vs. aqueous buffers), or substituent positional isomerism .
- Resolution :
Advanced: What mechanistic insights explain its reactivity in synthesis or bioactivity?
- Synthesis : Dihydro intermediates undergo oxidation via radical pathways or acid-catalyzed dehydrogenation .
- Dimroth rearrangement : Observed in triazolopyrimidine analogs, where [1,2,4]triazolo[4,3-c] intermediates isomerize to [1,5-c] derivatives under thermal/acidic conditions .
- Anticancer mechanism : Kinase inhibition via ATP-binding site competition, validated by docking studies (PDB: 1M17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
